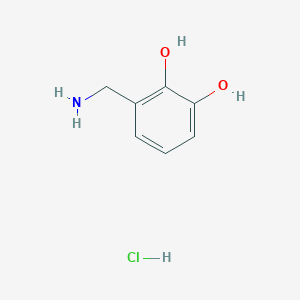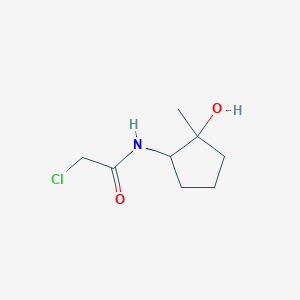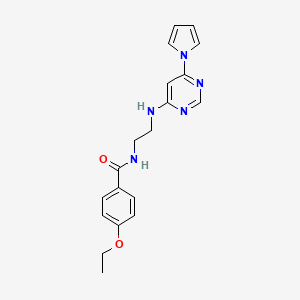
3-(Aminomethyl)benzene-1,2-diol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)benzene-1,2-diol hydrochloride is a benzene compound . It is also known by its CAS number: 1194-90-7 .
Molecular Structure Analysis
The molecular weight of this compound is 175.61 . Its molecular formula is C7H10ClNO2 . The InChI code is 1S/C7H9NO2.ClH/c8-4-5-2-1-3-6(9)7(5)10;/h1-3,9-10H,4,8H2;1H .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. It is likely involved in various organic reactions due to the presence of the amine and hydroxyl groups .Physical And Chemical Properties Analysis
This compound is a powder . It has a melting point of 185-186 degrees Celsius . It should be stored in a dry place at room temperature .Wissenschaftliche Forschungsanwendungen
Polymer-Supported Organolanthanide Hydroamination Catalysts
Research on polymer-supported organolanthanide hydroamination catalysts utilizes a series of amino-functionalized polystyrene resins, including aminomethylated polystyrenes. These materials are crucial for efficient homogeneous intramolecular hydroamination/cyclization processes. This study emphasizes the use of aminomethyl groups in catalyst immobilization on polymer supports, highlighting the compound's role in facilitating reactions in material science and synthetic chemistry (Zhao & Marks, 2006).
Structural and Solvent Influence on Chemical Properties
A comprehensive study analyzed the structural, wavefunctional, electronic, and excited state properties of a closely related compound, emphasizing the impact of solvent atmosphere on its properties. This research provides insights into the chemical behavior of similar compounds in various solvents, underpinning the significance of structural analysis for understanding the reactivity and interactions of complex organic molecules (Julie et al., 2021).
Enantioselective Synthesis and Catalysis
The compound has been referenced in studies focusing on enantioselective synthesis, where benzene-1,2-diol derivatives react with various catalysts to produce chiral molecules. This research underscores the importance of 3-(Aminomethyl)benzene-1,2-diol hydrochloride in the synthesis of complex, biologically active molecules, showcasing its application in developing pharmaceuticals and fine chemicals (Labrosse, Lhoste, & Sinou, 2000).
Antimicrobial and Antifungal Agents
Another application involves the synthesis of derivatives for evaluating their antimicrobial and antifungal activities. Compounds structurally related to 3-(Aminomethyl)benzene-1,2-diol have shown promising results against various microorganisms, highlighting the potential of these derivatives in medicinal chemistry and pharmaceutical research (Narayana et al., 2006).
Wirkmechanismus
Target of Action
It is known that similar compounds can target proteins like biphenyl-2,3-diol 1,2-dioxygenase .
Mode of Action
It is known that similar compounds can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It is known that similar compounds, such as dopamine, are derivatives of the amino acid tyrosine and are involved in several biochemical pathways .
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(aminomethyl)benzene-1,2-diol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2.ClH/c8-4-5-2-1-3-6(9)7(5)10;/h1-3,9-10H,4,8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOXFKPQIFVGBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1194-90-7 |
Source


|
| Record name | 3-(aminomethyl)benzene-1,2-diol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-fluoro-5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2397200.png)


![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2397206.png)

![N-(3,4-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2397209.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2397211.png)
![N-[4-[2-(3-methoxybenzoyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2397214.png)
![N-(2,4-dimethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2397215.png)
![5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2397217.png)

![1-(2-Chlorobenzyl)-3'-(4-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2397221.png)